Cas no 3159-29-3 (Carbamic acid,(3-chlorophenyl)-, 2-butyne-1,4-diyl ester (9CI))
3159-29-3 structure
Product Name:Carbamic acid,(3-chlorophenyl)-, 2-butyne-1,4-diyl ester (9CI)
Numero CAS:3159-29-3
MF:C18H14Cl2N2O4
MW:393.220762729645
CID:315428
PubChem ID:101367
Update Time:2025-04-19
Carbamic acid,(3-chlorophenyl)-, 2-butyne-1,4-diyl ester (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Carbamic acid,(3-chlorophenyl)-, 2-butyne-1,4-diyl ester (9CI)
- 4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl N-(3-chlorophenyl)carbamate
- 1,4-bis-(3-chloro-phenylcarbamoyloxy)-but-2-yne
- 1,4-Bis-(3-chlor-phenylcarbamoyloxy)-but-2-in
- 2-Butinylen-bis-N-3-chlorfenyl karbamat
- 2-Butinylen-bis-N-3-chlorfenyl karbamat [Czech]
- 2-Butynylen-bis(3-chlorophenyl)-carbamat
- 3-Chlorocarbanilic acid 2-butenylene ester
- AC1L2QOV
- BRN 3013510
- Carbamic acid, (3-chlorophenyl)-, 2-butyne-1,4-diyl ester
- Carbanilic acid, 3-chloro-, 2-butenylene ester
- NSC408475
- Carbanilic acid, m-chloro-, diester with 2-butyne-1,4-diol
- But-2-yne-1,4-diyl bis[(3-chlorophenyl)carbamate]
- NSC 408475
- 2-BUTYNE-1,4-DIOL BIS-(3-CHLOROCARBANILATE)
- 3159-29-3
- NSC-408475
- AKOS024429256
- DTXSID50185477
-
- Inchi: 1S/C18H14Cl2N2O4/c19-13-5-3-7-15(11-13)21-17(23)25-9-1-2-10-26-18(24)22-16-8-4-6-14(20)12-16/h3-8,11-12H,9-10H2,(H,21,23)(H,22,24)
- Chiave InChI: PXWJNTIDFAQYNZ-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=CC(=C1)NC(=O)OCC#CCOC(NC1C=CC=C(C=1)Cl)=O
Proprietà calcolate
- Massa esatta: 392.03322
- Massa monoisotopica: 392.033062
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 502
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 76.7
- XLogP3: 4.1
Proprietà sperimentali
- Densità: 1.459
- Punto di ebollizione: 470.2°Cat760mmHg
- Punto di infiammabilità: 238.2°C
- Indice di rifrazione: 1.66
- PSA: 76.66
- LogP: 4.94000
Carbamic acid,(3-chlorophenyl)-, 2-butyne-1,4-diyl ester (9CI) Letteratura correlata
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
3159-29-3 (Carbamic acid,(3-chlorophenyl)-, 2-butyne-1,4-diyl ester (9CI)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso